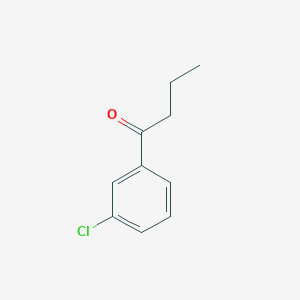

1-(3-Chlorophenyl)butan-1-one

Description

1-(3-Chlorophenyl)butan-1-one is an aromatic ketone with the molecular formula C₁₀H₁₁ClO and a molecular weight of 182.65 g/mol. It is structurally characterized by a butanone backbone substituted with a 3-chlorophenyl group at the carbonyl position.

Properties

IUPAC Name |

1-(3-chlorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDDFEIRQJWWAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308278 | |

| Record name | 1-(3-Chlorophenyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21550-08-3 | |

| Record name | 1-(3-Chlorophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21550-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)butan-1-one can be synthesized through several methods, including:

Friedel-Crafts Acylation: This involves the reaction of 3-chlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Grignard Reaction: Reacting 3-chlorobenzene with butyl magnesium chloride followed by oxidation of the resulting alcohol.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

1-(3-Chlorophenyl)butan-1-one undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form 1-(3-chlorophenyl)butan-1,4-dione.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 1-(3-chlorophenyl)butan-1-ol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), followed by reduction to introduce different substituents.

Major Products Formed:

Oxidation: 1-(3-chlorophenyl)butan-1,4-dione.

Reduction: 1-(3-chlorophenyl)butan-1-ol.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

1-(3-Chlorophenyl)butan-1-one serves as an important building block in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules. Its electrophilic carbonyl group allows for nucleophilic attacks, facilitating further functionalization.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing more complex organic compounds. |

| Reagent | Acts as a reagent in various chemical reactions, including oxidation and reduction processes. |

Biology

Research indicates that this compound may interact with biological systems, particularly involving neurotransmitter receptors. Studies have shown its potential as a reuptake inhibitor for serotonin and norepinephrine, suggesting antidepressant properties.

| Biological Activity | Potential Effects |

|---|---|

| Antidepressant | Modulates serotonin and norepinephrine levels. |

| Neuroprotective | May protect against neurodegenerative diseases. |

| Analgesic | Exhibits pain-relieving properties through central nervous system action. |

Medical Applications

The compound has been investigated for therapeutic applications, particularly in treating mood disorders and neurodegenerative conditions. Its mechanism of action involves modulation of neurotransmitter systems, which could lead to improved mood and cognitive functions.

Case Study: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry examined the effects of this compound on mouse models exhibiting depressive-like behaviors. Results indicated significant improvements in mobility tests compared to control groups, highlighting its potential as an antidepressant candidate .

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties facilitate the development of new chemical processes that are more efficient and environmentally friendly.

| Industry Application | Details |

|---|---|

| Specialty Chemicals | Utilized in synthesizing fine chemicals for pharmaceuticals and agrochemicals. |

| Material Development | Employed in creating polymers and other advanced materials. |

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)butan-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)butan-1-one

- Molecular Formula : C₁₁H₁₃ClO

- Molecular Weight : 196.67 g/mol

- Key Differences : Addition of a methyl group at the 4-position of the chlorophenyl ring.

- Implications : Increased steric bulk may reduce reactivity in electrophilic substitutions compared to the parent compound. Enhanced lipophilicity could improve membrane permeability in pharmaceutical contexts .

1-(6-Chloropyridin-3-yl)butan-1-one

- Molecular Formula: C₉H₁₀ClNO

- Molecular Weight : 183.64 g/mol

- Key Differences : Replacement of the benzene ring with a pyridine moiety.

- This structural variation is common in agrochemical intermediates .

1-(3-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one

- Molecular Formula : C₁₂H₁₄ClFO

- Molecular Weight : 228.69 g/mol

- Key Differences : Fluorine substitution at the 4-position and dimethyl groups on the β-carbon.

1-(2-Hydroxyphenyl)-3-methylbutan-1-one

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- Key Differences: Hydroxyl group at the 2-position and a methyl branch on the butanone chain.

- Implications : The hydroxyl group enables hydrogen bonding, improving solubility in aqueous systems. This compound is utilized in photostabilizers and fragrance synthesis .

Research and Application Insights

- Pharmaceutical Relevance : Compounds like this compound and its analogs are explored for serotonin receptor modulation. For instance, a related chlorophenyl-pyrazole-diazepane derivative demonstrated high selectivity for 5-HT7R (Ki = 0.8 nM), underscoring the role of chlorophenyl groups in receptor binding .

- Agrochemical Potential: Pyridine-substituted analogs (e.g., 1-(6-Chloropyridin-3-yl)butan-1-one) are precursors in neonicotinoid insecticide synthesis, leveraging their heterocyclic stability .

- Safety Considerations: The fluorinated derivative 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one exhibits hazards (skin/eye irritation, respiratory toxicity), emphasizing the need for careful handling compared to non-fluorinated analogs .

Biological Activity

1-(3-Chlorophenyl)butan-1-one, also known as 3-chloromethcathinone (3-CMC), is a synthetic cathinone that has garnered attention for its psychoactive properties and potential applications in various fields, including pharmacology and agriculture. This compound belongs to a class of substances known for their stimulant effects and has been investigated for its biological activity, particularly in relation to its effects on the central nervous system and its potential use in pest control.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorinated phenyl group attached to a butanone skeleton. Its molecular formula is CHClO, and it possesses a chiral center, allowing for the existence of two enantiomers. The compound's chemical structure can be represented as follows:

Psychoactive Effects

Research indicates that 3-CMC exhibits psychostimulant effects similar to other cathinones. It acts primarily as a releasing agent for monoamines, particularly dopamine and norepinephrine, which contributes to its stimulant properties. A risk assessment report by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) highlighted that 3-CMC is associated with various health risks, including anxiety, agitation, and cardiovascular issues when consumed in high doses .

Table 1: Summary of Psychoactive Effects of 3-CMC

| Effect | Description |

|---|---|

| Stimulation | Increased energy and alertness |

| Euphoria | Enhanced mood and feelings of well-being |

| Anxiety | Potential for increased anxiety levels |

| Cardiovascular Issues | Elevated heart rate and blood pressure |

Antiparasitic Activity

In addition to its psychoactive properties, studies have suggested that compounds related to this compound may possess antiparasitic activity. A patent document indicates that similar compounds have been utilized effectively in controlling parasites in agricultural settings without harming crops such as rice . This suggests potential applications in veterinary medicine or agricultural pest management.

Case Study: Health Risks Associated with 3-CMC

A comprehensive risk assessment conducted by the EMCDDA analyzed reports of health problems related to the use of 3-CMC. The findings indicated a significant increase in reported cases from 2014 to 2021, with over 9,607 seizures documented across Europe . The assessment underscored the necessity for monitoring this substance due to its rising prevalence on the drug market.

Case Study: Agricultural Applications

Research has demonstrated that derivatives of this compound can serve as effective biocides. A study focusing on the herbicidal properties of similar compounds revealed their efficacy in controlling unwanted plant growth while being safe for desirable crops . This opens avenues for further research into developing new agricultural products based on this chemical class.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.